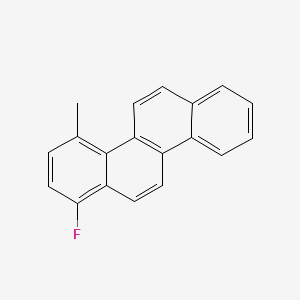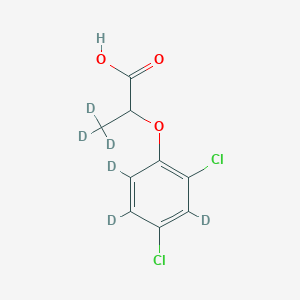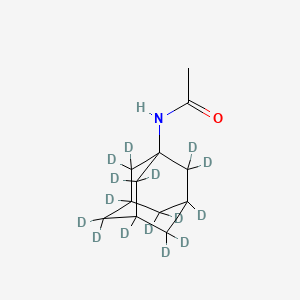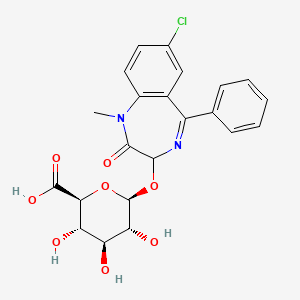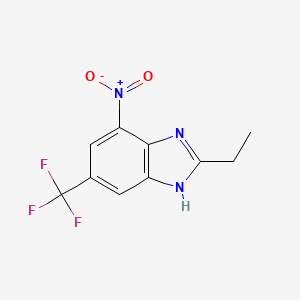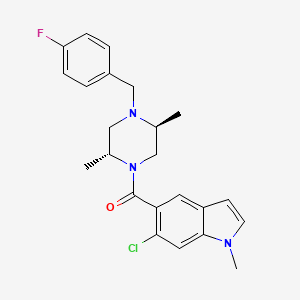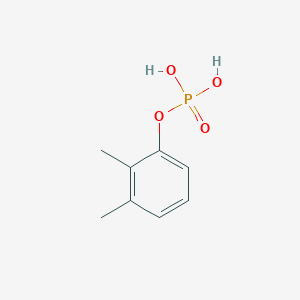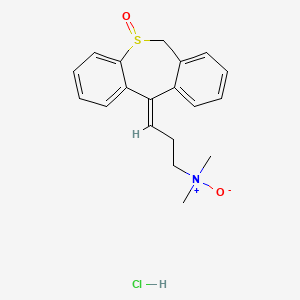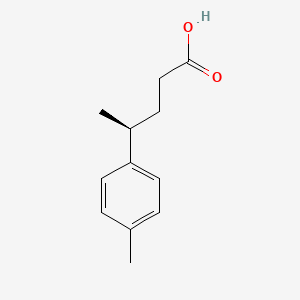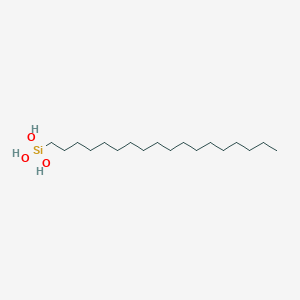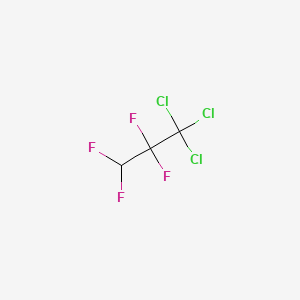
Fluocinonide 22 Methyl Homologue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluocinonide 22 Methyl Homologue involves multiple steps, starting from the appropriate steroidal precursors. The key steps typically include fluorination, hydroxylation, and esterification reactions under controlled conditions . Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Fluocinonide 22 Methyl Homologue undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of ketones can regenerate hydroxyl groups .
Scientific Research Applications
Fluocinonide 22 Methyl Homologue has a wide range of applications in scientific research, including:
Mechanism of Action
Fluocinonide 22 Methyl Homologue exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes . This interaction modulates the transcription of genes involved in inflammatory and immune responses .
Comparison with Similar Compounds
Similar Compounds
Fluocinonide: A potent glucocorticoid with similar anti-inflammatory properties.
Fluocinolone Acetonide: Another glucocorticoid used for its anti-inflammatory effects.
Nintedanib Impurity 160: A related compound used in pharmaceutical research.
Uniqueness
Fluocinonide 22 Methyl Homologue is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids .
Properties
Molecular Formula |
C25H30F2O7 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,9,13-trimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H30F2O7/c1-12(28)32-11-20(31)25-21(33-13(2)34-25)9-15-16-8-18(26)17-7-14(29)5-6-22(17,3)24(16,27)19(30)10-23(15,25)4/h5-7,13,15-16,18-19,21,30H,8-11H2,1-4H3/t13?,15-,16-,18-,19-,21+,22-,23-,24-,25+/m0/s1 |
InChI Key |
KKIPAVYRVSRGIO-FQCPQOJPSA-N |
Isomeric SMILES |
CC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)F)C)F |
Canonical SMILES |
CC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C)C)O)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


